molecular formula C5H8Cl2F3N3 B2696605 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride CAS No. 2230802-47-6

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride

Cat. No.: B2696605
CAS No.: 2230802-47-6
M. Wt: 238.04
InChI Key: CYFARLBDRFAKQY-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride is a chemical compound that features a trifluoroethyl group attached to an imidazole ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the trifluoroethyl group. The trifluoroethyl group can significantly alter the electronic properties of the molecule, making it useful in various scientific and industrial applications.

Preparation Methods

One common method is the direct trifluoroethylation of imidazole derivatives using reagents such as 2,2,2-trifluoroethyl(mesityl)-iodonium triflate . This reaction is carried out under mild conditions and is highly selective for the C3 position on the imidazole ring. Industrial production methods may involve the use of more scalable processes, such as continuous flow chemistry, to ensure consistent and high-yield production.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electronic effects. The trifluoroethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, thereby modulating their activity. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride can be compared to other fluorinated compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of the trifluoroethyl group with the versatile imidazole ring, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)2-11-1-4(9)10-3-11;;/h1,3H,2,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFARLBDRFAKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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